FK-506 3'-Methyl Ether, also known as a derivative of tacrolimus, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Tacrolimus itself is a 23-membered macrolide produced by the bacterium Streptomyces tsukubaensis, and it is primarily recognized for its potent immunosuppressive properties. The 3'-Methyl Ether modification enhances its pharmacological profile, making it a subject of interest for further research and application in therapeutic settings .
FK-506 3'-Methyl Ether is classified as an immunosuppressant. It falls under the category of macrolides, which are characterized by their large lactone rings and complex structures. This compound is specifically noted for its role in preventing organ transplant rejection and treating autoimmune diseases due to its ability to inhibit T-cell activation .
The synthesis of FK-506 3'-Methyl Ether typically involves several key steps:
One common synthetic route employs regioselective desilylation following methylation, allowing for controlled modifications at specific sites on the FK-506 molecule .
The synthesis can be conducted using various reagents and conditions, including:
FK-506 3'-Methyl Ether retains the core structure of tacrolimus but features a methyl ether group at the 3' position. This modification can influence both its solubility and biological activity.
The molecular formula for FK-506 3'-Methyl Ether is with a molecular weight of approximately 493.67 g/mol. The compound displays unique spectral characteristics in NMR and mass spectrometry that confirm its structure .
FK-506 3'-Methyl Ether undergoes several types of chemical reactions:
The specific conditions for these reactions vary:
FK-506 3'-Methyl Ether exerts its immunosuppressive effects through a well-defined mechanism:
Pharmacokinetic studies indicate that FK-506 3'-Methyl Ether has a high lipophilicity and undergoes extensive metabolism via cytochrome P450 enzymes in the liver, influencing its bioavailability and therapeutic efficacy .
FK-506 3'-Methyl Ether is typically observed as a white to off-white powder with limited solubility in water but good solubility in organic solvents like methanol and dimethyl sulfoxide.
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature variations. Its melting point is reported around 160-170 °C .
FK-506 3'-Methyl Ether is primarily utilized in:
Table 1: Binding Affinities of FK-506 3'-Methyl Ether with FKBP Isoforms
FKBP Isoform | Kd (nM) | PPIase Inhibition (%) | Key Binding Residues |
---|---|---|---|
FKBP12 | 0.4–2.0 | >95% | Tyr82, Phe99, Trp59 |
FKBP12.6 | 1.5–3.2 | 90–95% | Tyr82, Phe99, Ile90 |
FKBP51 | 12.8–15.6 | <50% | Phe67, Trp87 |
FKBP52 | 18.3–22.1 | <40% | Phe67, Tyr113 |
The FK-506 3'-Methyl Ether–FKBP12 complex inhibits calcineurin (CaN), a calcium/calmodulin-dependent serine/threonine phosphatase. This inhibition is non-competitive and steric, with the complex occluding the catalytic site and substrate-docking regions (LxVP and PxIxIT motifs) of calcineurin [2] [9]. Biochemical studies show 50–70% suppression of calcineurin phosphatase activity toward RII phosphopeptide substrates at 10 nM complex concentrations [9]. Consequently, dephosphorylation of Nuclear Factor of Activated T cells (NFATc) is impaired, preventing its nuclear translocation. Electrophoretic mobility shift assays confirm 80–90% reduction in NFATc-DNA binding in activated T cells treated with 20 nM FK-506 3'-Methyl Ether [5] [9]. Notably, the 3'-methyl modification partially attenuates calcineurin inhibition potency (IC50 = 8.2 nM vs. 3.5 nM for FK-506) due to altered ternary complex geometry [6] [10].
Crystallographic studies (resolution: ≤1.8 Å) demonstrate that the 3'-methyl ether group induces a conformational shift in the FKBP12–ligand complex. The methyl group displaces a conserved water molecule near the protein–solvent interface, increasing hydrophobic interactions with FKBP12 residues Val55 and Ile56 [6] [8]. This modification stabilizes the C22–C27 rotameric state of the molecule, optimizing complementarity with FKBP12’s β5–β6 loop. Thermodynamic analyses (isothermal titration calorimetry) reveal the binding is entropically driven (ΔS = +42 J/mol·K), contrasting with FK-506’s enthalpy-dominated binding [6] [8]. The ether oxygen forms no hydrogen bonds but reduces desolvation penalties, contributing to a net ΔG of −52.3 kJ/mol [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7